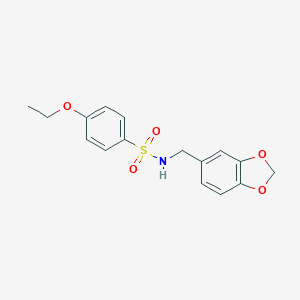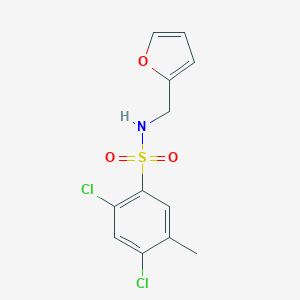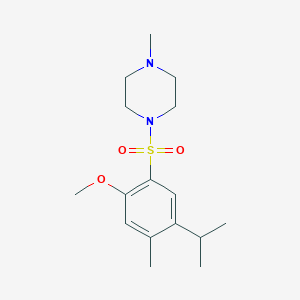![molecular formula C10H12N6 B275483 1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine](/img/structure/B275483.png)
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine is a chemical compound with the molecular formula C10H12N6 and a molecular weight of 216.24 g/mol. This compound features a tetrazole ring, which is known for its stability and versatility in various chemical reactions.
Métodos De Preparación
The synthesis of 1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylprop-2-en-1-amine with sodium azide and a suitable catalyst to form the tetrazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Análisis De Reacciones Químicas
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or copper sulfate . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine can be compared with other similar compounds, such as:
1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles: These compounds also feature a phenylprop-2-enoyl group and are studied for their anticancer properties.
(2E)-3-phenyl-N-(1-phenylethyl)prop-2-enamide: This compound has a similar structure and is used in various chemical and biological applications.
The uniqueness of this compound lies in its tetrazole ring, which imparts stability and versatility in chemical reactions .
Propiedades
Fórmula molecular |
C10H12N6 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-N-[(E)-3-phenylprop-2-enyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C10H12N6/c11-10-13-14-15-16(10)12-8-4-7-9-5-2-1-3-6-9/h1-7,12H,8H2,(H2,11,13,15)/b7-4+ |
Clave InChI |
LMEQWPMKJMYBLK-QPJJXVBHSA-N |
SMILES |
C1=CC=C(C=C1)C=CCNN2C(=NN=N2)N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CNN2C(=NN=N2)N |
SMILES canónico |
C1=CC=C(C=C1)C=CCNN2C(=NN=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


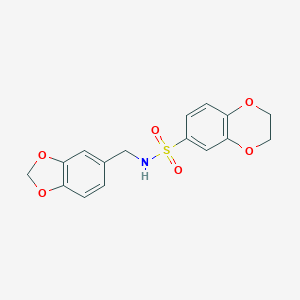

![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)

![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)
![4-[(5-Chloro-2-methoxyanilino)carbonyl]isophthalic acid](/img/structure/B275425.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
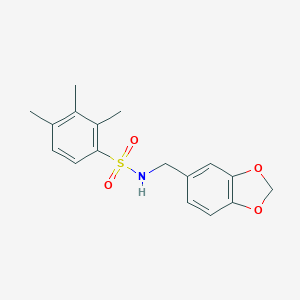
![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)
